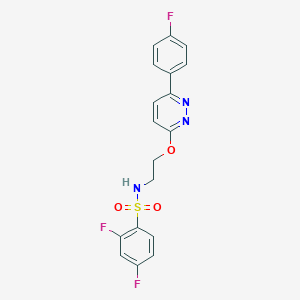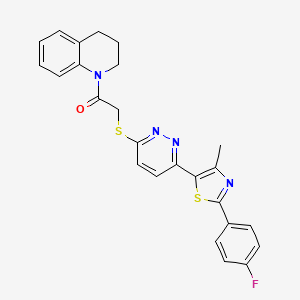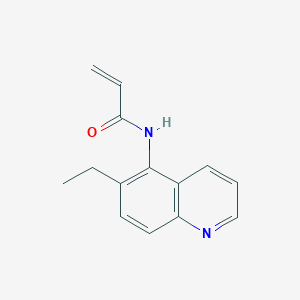
N-(6-Ethylquinolin-5-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-Ethylquinolin-5-yl)prop-2-enamide is a chemical compound with the molecular formula C15H14N2O. It is also known as 6-Ethyl-5-[(E)-2-(prop-2-enamido)phenyl]quinoline. This compound has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, drug discovery, and material science.
作用機序
The mechanism of action of N-(6-Ethylquinolin-5-yl)prop-2-enamide is not fully understood. However, it has been shown to interact with various cellular targets, including DNA, proteins, and enzymes. It is believed to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits the production of pro-inflammatory cytokines by suppressing the activation of NF-κB.
Biochemical and Physiological Effects:
N-(6-Ethylquinolin-5-yl)prop-2-enamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and act as a fluorescent probe for metal ions. In addition, it has been shown to have antioxidant activity and to inhibit the activity of certain enzymes.
実験室実験の利点と制限
The advantages of using N-(6-Ethylquinolin-5-yl)prop-2-enamide in lab experiments include its potential as an anticancer and anti-inflammatory agent, as well as its use as a fluorescent probe for metal ions. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on N-(6-Ethylquinolin-5-yl)prop-2-enamide. These include:
1. Further studies on the mechanism of action of this compound to better understand its interactions with cellular targets.
2. Studies on the potential use of this compound as a therapeutic agent for cancer and inflammatory diseases.
3. Development of new synthetic methods for the production of this compound.
4. Investigation of the potential use of this compound in material science, such as in the development of new fluorescent probes.
5. Studies on the toxicological effects of this compound to better understand its safety profile.
合成法
The synthesis of N-(6-Ethylquinolin-5-yl)prop-2-enamide involves a multi-step reaction process. The starting material for the synthesis is 6-ethylquinoline-5-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 2-aminoacetophenone to form the desired amide product. The final step involves the reaction of the amide product with acryloyl chloride to form the prop-2-enamide derivative.
科学的研究の応用
N-(6-Ethylquinolin-5-yl)prop-2-enamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It also has potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential use as a fluorescent probe for detecting metal ions.
特性
IUPAC Name |
N-(6-ethylquinolin-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-3-10-7-8-12-11(6-5-9-15-12)14(10)16-13(17)4-2/h4-9H,2-3H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWRJKSRFVDGIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C=C1)N=CC=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Hydroxymethyl)piperidin-2-yl]methanol](/img/structure/B2705846.png)
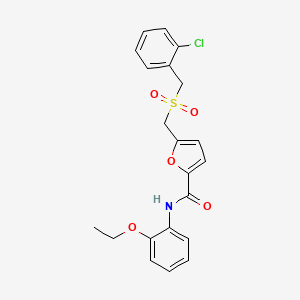
![N-benzyl-4-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2705849.png)
![(6-Chloro-4-methylpyridin-2-yl)-[3,3-dimethyl-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B2705850.png)

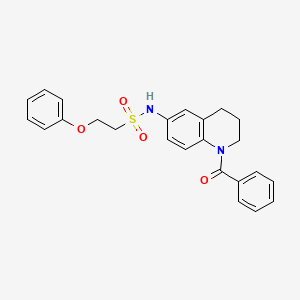
![(Z)-ethyl 3-allyl-2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2705853.png)
![2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]-N-phenylacetamide](/img/structure/B2705854.png)
![N-(1-cyano-3-methylcyclohexyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2705855.png)

![N-(furan-2-ylmethyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2705858.png)
![3-(phenylsulfanyl)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}propanamide](/img/structure/B2705860.png)
